Methyl 2-(aminomethyl)-6-hydroxyisonicotinate
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Overview
Description
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate is a chemical compound with a unique structure that includes an aminomethyl group and a hydroxy group attached to an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-hydroxyisonicotinate can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)-6-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally friendly catalysts and solvents is also emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of methyl 2-(aminomethyl)-6-oxoisonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)-6-aminoisonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-hydroxyisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Methyl 6-hydroxyisonicotinate: Lacks the aminomethyl group, which may influence its chemical properties and applications.
Uniqueness
Methyl 2-(aminomethyl)-6-hydroxyisonicotinate is unique due to the presence of both the aminomethyl and hydroxy groups.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,4,9H2,1H3,(H,10,11) |
InChI Key |
FGRLVJAKHJQDKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)CN |
Origin of Product |
United States |
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